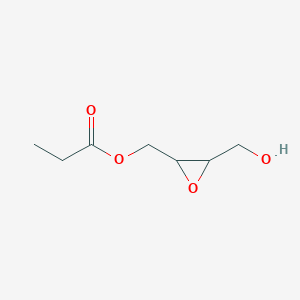

2,3-Oxiranedimethanol, monopropanoate

Description

Contextualization of the Oxirane and Propanoate Functional Groups within Organic Synthesis

The chemical behavior of 2,3-Oxiranedimethanol (B1617167), monopropanoate is fundamentally dictated by the interplay of its constituent functional groups: the oxirane (epoxide) ring and the propanoate ester.

The oxirane , a three-membered cyclic ether, is characterized by significant ring strain, rendering it susceptible to ring-opening reactions with a wide array of nucleophiles. wikipedia.orgactylis.com This reactivity is a cornerstone of its utility in organic synthesis, providing a reliable method for introducing a 1,2-difunctionalized moiety into a molecule. The ring-opening can proceed under both acidic and basic conditions, allowing for regioselective and stereoselective transformations, which are crucial in the synthesis of complex targets. wikipedia.org Epoxides are fundamental building blocks in the production of epoxy resins, adhesives, and coatings. a2bchem.combibliotekanauki.pl

The propanoate group is an ester of propanoic acid. chemicalbook.com Esters are prevalent in nature and are key intermediates in organic synthesis. synthesiswithcatalysts.com The propanoate moiety in 2,3-Oxiranedimethanol, monopropanoate influences the compound's polarity, solubility, and potential for further functionalization through hydrolysis or transesterification reactions. Esterification is a common strategy to modify the physical and biological properties of molecules. Ethyl propanoate, a related simple ester, is used as a solvent and in the synthesis of various organic compounds.

Research Significance of Epoxy Alcohols and Ester Derivatives

The presence of both an epoxy and a hydroxyl group classifies this compound as an epoxy alcohol derivative. Epoxy alcohols are highly valued intermediates in organic synthesis due to their bifunctionality. The hydroxyl group can direct the stereochemical outcome of reactions on the epoxide ring and can be a site for further chemical modification. The Sharpless asymmetric epoxidation is a notable method for the enantioselective synthesis of chiral 2,3-epoxy alcohols, which are precursors to a vast range of complex molecules.

The esterification of an epoxy alcohol, as seen in the target molecule, creates an ester derivative with a distinct set of properties. This modification can alter the molecule's reactivity, bioavailability, and material properties. The synthesis of ester derivatives from secondary metabolites, for instance, has been shown to enhance biological activity and improve solubility. In the context of this compound, the propanoate group adds a layer of chemical versatility, allowing for its potential use as a monomer in polymerization or as a building block in the synthesis of more complex structures.

Historical and Current Trajectories in the Study of Structurally Related Compounds

The study of epoxy compounds has a rich history, dating back to the 1930s with the work of Paul Schlack and Pierre Castan, who independently discovered epoxy resins. bibliotekanauki.pl These early discoveries, driven by the need for new thermosetting plastics and adhesives, laid the groundwork for a major class of industrial polymers. bibliotekanauki.pl The development of epoxy resins gained significant momentum during World War II for military applications and subsequently expanded into aerospace, automotive, and electronics industries. bibliotekanauki.pl

Current research on epoxy-containing molecules continues to evolve. A significant trend is the development of sustainable and bio-based epoxy resins to reduce environmental impact. There is also a strong focus on creating "smart" epoxy materials with integrated functionalities, such as self-healing capabilities or sensory properties. In the realm of organic synthesis, the focus remains on developing new catalytic methods for the selective transformation of epoxides and on utilizing them as key intermediates in the synthesis of biologically active natural products and pharmaceuticals. The development of nanofilled epoxy composites is another active area of research, aiming to enhance the mechanical and thermal properties of epoxy-based materials for high-performance applications.

The specific compound, this compound, likely finds its place within these modern research trajectories, potentially as a monomer for new polymers, a cross-linking agent, or a synthon for complex molecule synthesis. Its study is informed by the extensive historical and ongoing research into the fundamental chemistry of its constituent parts.

Interactive Data Tables

Table 1: Properties of the Precursor Glycidol (B123203)

| Property | Value |

| IUPAC Name | Oxiranylmethanol |

| Other Names | 2,3-Epoxy-1-propanol, Glycidol |

| CAS Number | 556-52-5 |

| Molecular Formula | C3H6O2 |

| Molar Mass | 74.079 g·mol−1 |

| Appearance | Viscous liquid |

| Density | 1.1143 g/cm³ |

| Boiling Point | 167 °C (decomposes) |

| Solubility in water | Miscible |

Data sourced from references bibliotekanauki.pl

Structure

2D Structure

3D Structure

Properties

CAS No. |

61892-62-4 |

|---|---|

Molecular Formula |

C7H12O4 |

Molecular Weight |

160.17 g/mol |

IUPAC Name |

[3-(hydroxymethyl)oxiran-2-yl]methyl propanoate |

InChI |

InChI=1S/C7H12O4/c1-2-7(9)10-4-6-5(3-8)11-6/h5-6,8H,2-4H2,1H3 |

InChI Key |

UPAKJXPWWPNPMO-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)OCC1C(O1)CO |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2,3 Oxiranedimethanol, Monopropanoate

Established Synthetic Pathways to the Oxirane Core Precursors

The primary precursor for the target molecule is 2,3-Oxiranedimethanol (B1617167). The synthesis of this oxirane diol core typically begins with a suitable four-carbon unsaturated diol. A common and effective strategy is the epoxidation of the carbon-carbon double bond of a Z- or E-alkene.

One of the most direct precursors is (Z)-2-butene-1,4-diol. The epoxidation of this compound leads to the formation of the cis-oxirane ring, which corresponds to meso-2,3-oxiranedimethanol. Conversely, the epoxidation of (E)-2-butene-1,4-diol would yield the racemic mixture of trans-2,3-oxiranedimethanol.

The epoxidation can be achieved using various reagents:

Peroxy acids: Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) are widely used for the epoxidation of alkenes. The reaction is typically carried out in an inert solvent like dichloromethane (B109758) (DCM) or chloroform.

Metal-catalyzed oxidation: Systems involving a metal catalyst and an oxygen source, such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (t-BuOOH), offer alternative pathways. buchler-gmbh.com

Halohydrin formation followed by cyclization: Another classic method involves the formation of a halohydrin from the alkene, followed by an intramolecular Williamson ether synthesis using a base to close the epoxide ring.

The Darzens condensation reaction, which involves the reaction of a ketone or aldehyde with an α-haloester in the presence of a base, is also a fundamental method for synthesizing epoxides (oxiranes). youtube.com Similarly, the Corey-Chaykovsky reaction uses sulfur ylides to convert carbonyls into epoxides, providing another established route to the oxirane core. youtube.com

Esterification Strategies for the Monopropanoate Moiety

Once the 2,3-Oxiranedimethanol core is obtained, the next critical step is the selective esterification of one of the two primary hydroxyl groups with propanoic acid or a derivative thereof. Achieving mono-esterification over di-esterification is a significant challenge that can be addressed through several strategies.

Fischer-Speier Esterification: This is a classic acid-catalyzed equilibrium reaction between a carboxylic acid (propanoic acid) and an alcohol (2,3-Oxiranedimethanol). chemguide.co.ukmasterorganicchemistry.com

Reaction: R-COOH + R'-OH ⇌ R-COOR' + H₂O

Catalyst: Typically a strong acid like sulfuric acid (H₂SO₄) or tosic acid (TsOH). chemguide.co.ukmasterorganicchemistry.com

Selectivity Control: To favor mono-esterification, the stoichiometry can be controlled by using a limited amount of the acylating agent or by running the reaction to a low conversion and separating the desired product. The reaction is reversible, and removing water can drive it to completion, though this may favor the di-esterified product. chemguide.co.uk

Acylation with Activated Carboxylic Acid Derivatives: Using more reactive derivatives of propanoic acid allows the reaction to proceed under milder conditions and is often irreversible.

Acyl Chlorides: Propionyl chloride reacts vigorously with alcohols at room temperature to produce the ester and hydrogen chloride gas. libretexts.org The high reactivity can make selective mono-acylation difficult without the use of protecting groups or carefully controlled conditions (e.g., low temperature, slow addition).

Acid Anhydrides: Propanoic anhydride (B1165640) is a less reactive alternative to the acyl chloride, reacting with alcohols upon warming to form the ester and a molecule of propanoic acid. libretexts.org This milder reactivity can offer better control for mono-esterification.

The table below summarizes common esterification methods.

| Method | Acylating Agent | Catalyst/Conditions | Key Features |

| Fischer-Speier | Propanoic Acid | H₂SO₄ or TsOH, Heat | Reversible; requires control of stoichiometry for mono-esterification. chemguide.co.uk |

| Acyl Chloride | Propionyl Chloride | Room Temperature or Pyridine | Highly reactive, often non-selective; generates HCl. libretexts.org |

| Acid Anhydride | Propanoic Anhydride | Warming | Less reactive than acyl chlorides, offering better control; generates carboxylic acid byproduct. libretexts.org |

Asymmetric Synthesis Approaches for Enantiomerically Enriched 2,3-Oxiranedimethanol, monopropanoate

Producing a single enantiomer of this compound is crucial for applications where chirality is important. This requires the use of asymmetric synthesis techniques, which can be introduced either during the formation of the oxirane ring or during the esterification step. uclm.eslibretexts.org

Enantioselective Epoxidation Reactions

Asymmetric epoxidation of a prochiral alkene precursor is one of the most powerful methods for establishing the stereochemistry of the oxirane ring. buchler-gmbh.comprinceton.edu

Sharpless Asymmetric Epoxidation: This Nobel Prize-winning reaction is highly effective for the enantioselective epoxidation of allylic alcohols. The precursor, (Z)-2-butene-1,4-diol, is an ideal substrate. The reaction utilizes a titanium tetraisopropoxide catalyst, a chiral diethyl tartrate (DET) ligand, and an oxidant like tert-butyl hydroperoxide (t-BuOOH). The choice of (+)-DET or (-)-DET dictates which face of the alkene is epoxidized, allowing for the predictable synthesis of either enantiomer of the resulting epoxide.

Jacobsen-Katsuki Epoxidation: This method uses a manganese-salen complex as a chiral catalyst and is particularly effective for the epoxidation of cis-disubstituted alkenes.

Organocatalytic Epoxidation: Recent advances have seen the development of metal-free organocatalysts for enantioselective epoxidation. princeton.edu For example, chiral ketones can generate chiral dioxiranes in situ (e.g., Shi epoxidation), or chiral imidazolidinones can catalyze the epoxidation of α,β-unsaturated aldehydes. princeton.edu

Chiral Auxiliary-Mediated Syntheses

A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct a stereoselective transformation. wikipedia.org After the reaction, the auxiliary is removed, having imparted its chirality to the product. nih.gov

A potential strategy involves:

Attaching a chiral auxiliary (e.g., an Evans oxazolidinone or a trans-2-phenylcyclohexanol) to a precursor molecule. wikipedia.orgresearchgate.net

Performing a diastereoselective reaction, such as an epoxidation or an alkylation, where the steric and electronic properties of the auxiliary block one face of the molecule, forcing the reaction to occur on the other.

Cleaving the auxiliary to release the enantiomerically enriched product.

Catalytic Asymmetric Methods for Propanoate Introduction

Asymmetric catalysis can also be applied during the esterification step, typically through two main approaches:

Kinetic Resolution: This method starts with a racemic mixture of 2,3-Oxiranedimethanol. A chiral catalyst is used to selectively acylate one enantiomer faster than the other. For example, a chiral lipase (B570770) enzyme or a synthetic chiral acylation catalyst could be used with propanoic anhydride. The reaction is stopped at approximately 50% conversion, yielding a mixture of the unreacted alcohol (one enantiomer) and the esterified product (the other enantiomer), which can then be separated.

Desymmetrization of a meso-Epoxide: A more elegant approach is the desymmetrization of a prochiral meso starting material, such as meso-2,3-oxiranedimethanol. In this case, a chiral catalyst differentiates between the two enantiotopic hydroxyl groups, selectively catalyzing the esterification of only one of them. organicreactions.org This can theoretically provide the desired monoester in high yield and high enantiomeric excess.

The table below outlines key asymmetric strategies.

| Strategy | Description | Typical Reagents/Catalysts | Outcome |

| Enantioselective Epoxidation | Asymmetric epoxidation of a prochiral unsaturated diol. buchler-gmbh.comprinceton.edu | Ti(OiPr)₄, (±)-DET, t-BuOOH (Sharpless) | Enantiomerically enriched 2,3-Oxiranedimethanol. |

| Chiral Auxiliary | Temporary use of a chiral molecule to direct a diastereoselective reaction. wikipedia.org | Evans Oxazolidinones, Camphorsultam | Enantiomerically enriched product after auxiliary removal. |

| Kinetic Resolution | Selective acylation of one enantiomer from a racemic mixture of 2,3-Oxiranedimethanol. acs.org | Chiral Lipase, Propanoic Anhydride | Separation of unreacted alcohol and esterified product. |

| Desymmetrization | Selective acylation of one of two enantiotopic hydroxyl groups in a meso-diol. organicreactions.org | Chiral Acylation Catalyst | Single enantiomer of the mono-propanoate product. |

Green Chemistry Principles in this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound can reduce its environmental impact, improve safety, and increase efficiency. nih.gov

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Catalytic approaches, such as asymmetric epoxidation and catalytic esterification, are superior to stoichiometric methods (e.g., using stoichiometric peroxy acids or protecting group strategies) in this regard.

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents. uclm.es The use of catalysts for both epoxidation (e.g., titanium or manganese complexes) and esterification (e.g., solid acid catalysts or enzymes) reduces waste. acs.orglabmanager.com

Benign Solvents and Reagents: The use of hazardous solvents and reagents should be minimized. For epoxidation, replacing chlorinated solvents with greener alternatives and using hydrogen peroxide as the oxidant (with water as the only byproduct) is a key goal. acs.org For esterification, solvent-free conditions or the use of benign solvents like water or ionic liquids can be explored. mdpi.comnih.gov

Renewable Feedstocks: The starting materials for the synthesis could potentially be derived from renewable resources. For example, 2-butene-1,4-diol (B106632) can be produced from the hydrogenation of intermediates derived from biomass sugars. Propanoic acid can also be produced via fermentation. ntu.edu.twrsc.org

Energy Efficiency: Developing synthetic methods that can be conducted at ambient temperature and pressure reduces energy consumption. Biocatalytic methods (using enzymes) and some organocatalytic reactions often proceed under very mild conditions. mdpi.com

Reduction of Derivatives: Avoiding the use of temporary protecting groups for the hydroxyl functions simplifies the synthesis, reduces the number of steps, and minimizes waste, aligning with the principle of reducing derivatization. nih.gov

By integrating these principles, the synthesis of this compound can be made more sustainable and environmentally friendly.

Atom Economy Maximization in Reaction Design

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. The goal is to maximize the incorporation of all atoms from the starting materials into the final product, thereby minimizing waste. For a multi-step synthesis of this compound, which involves esterification and epoxidation, the choice of reaction type is critical.

Addition and rearrangement reactions are inherently 100% atom-economical. In contrast, substitution and elimination reactions generate stoichiometric byproducts, leading to lower atom economy. primescholars.com For instance, a synthesis of an ester that produces water as a byproduct will have a lower atom economy than a direct addition reaction. The percentage of atom economy is calculated by dividing the molecular mass of the desired product by the sum of the molecular masses of all reactants, multiplied by 100. primescholars.com

Table 1: Comparison of Atom Economy for Hypothetical Reaction Types

| Reaction Type | Reactants | Desired Product | Byproducts | % Atom Economy |

|---|---|---|---|---|

| Addition | A + B | C | None | 100% |

| Substitution | A + B | C | D | <100% |

| Elimination | A | B | C | <100% |

This table illustrates the inherent efficiency of different reaction types, a key consideration in designing a synthetic route for this compound.

Development of Safer Solvents and Reaction Media

Traditional organic solvents are often volatile, flammable, and toxic, posing significant environmental and safety risks. acs.orgjeires.com Research into greener alternatives has focused on aqueous systems, ionic liquids (ILs), and supercritical fluids (SCFs).

Aqueous Systems: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. Ultrasound-assisted reactions in water have been shown to significantly improve yields and reduce reaction times for various syntheses, including those of heterocyclic compounds. mdpi.com

Ionic Liquids (ILs): ILs are salts that are liquid at or near room temperature. nih.gov They are characterized by negligible vapor pressure, high thermal stability, and the ability to dissolve a wide range of compounds. nih.gov ILs can serve as both the solvent and catalyst in reactions such as the epoxidation of alkenes. organic-chemistry.org For example, phosphonium-based ILs have been used to create epoxy networks with high conversion rates. acs.org Furthermore, task-specific ILs, such as those with a peroxy function, can act as both the oxidant and the reaction medium, simplifying work-up and purification. rsc.org

Supercritical Fluids (SCFs): A substance above its critical temperature and pressure becomes a supercritical fluid, exhibiting properties of both a liquid and a gas. libretexts.orgnumberanalytics.com Supercritical carbon dioxide (scCO₂) is a particularly attractive green solvent because it is non-toxic, non-flammable, inexpensive, and can be easily removed from the reaction mixture by depressurization. acs.orglibretexts.org The tunable density of SCFs allows for control over solubility and reaction selectivity. numberanalytics.comrsc.org This medium has proven effective for reactions like asymmetric hydrogenation and cyclopropanation, offering higher efficiency compared to conventional solvents like dichloromethane. libretexts.org

Energy Efficiency Optimization

Reducing energy consumption is a critical aspect of sustainable chemical synthesis. Microwave-assisted synthesis and ultrasonic irradiation are two key technologies that can significantly enhance energy efficiency. anton-paar.comnih.gov

Microwave-Assisted Synthesis: Microwave heating provides rapid and uniform heating of the reaction mixture, leading to dramatic reductions in reaction times from hours or days to minutes. anton-paar.comnih.gov This is due to the direct interaction of microwaves with polar molecules in the reaction medium. anton-paar.com Microwave-assisted methods have been successfully applied to various reactions, including the ring-opening of epoxides and the synthesis of complex heterocyclic scaffolds, often with improved yields compared to conventional heating. nih.govacs.org For instance, a microwave-assisted reaction of an epoxide with an amine at 300 W for 20 minutes resulted in a 90% yield. acs.org

Ultrasonic Irradiation (Sonochemistry): The application of high-frequency ultrasound (above 20 kHz) to a liquid medium induces acoustic cavitation—the formation, growth, and collapse of microscopic bubbles. nih.govacs.org This process generates localized hot spots with extremely high temperatures and pressures, which can accelerate reaction rates, enhance mass transfer, and improve yields. nih.govresearchgate.net Sonochemistry has been used to intensify the epoxidation of vegetable oils, reducing reaction times and energy consumption. researchgate.net Studies have shown that ultrasound can significantly shorten reaction times and increase yields in enzymatic transformations and other organic syntheses. mdpi.commdpi.com

Table 2: Effect of Microwave Power and Time on Epoxide Reaction Yield

| Entry | Power (W) | Time (min) | Yield (%) |

|---|---|---|---|

| 1 | 100 | 20 | 60 |

| 2 | 150 | 20 | 72 |

| 3 | 200 | 20 | 79 |

| 4 | 250 | 20 | 85 |

| 5 | 300 | 5 | 53 |

| 6 | 300 | 10 | 70 |

| 7 | 300 | 15 | 82 |

| 8 | 300 | 20 | 90 |

| 9 | 300 | 25 | 90 |

Data adapted from a study on microwave-assisted epoxide ring-opening reactions, demonstrating the optimization of reaction conditions to maximize yield and efficiency. acs.org

Catalysis for Enhanced Selectivity and Reduced Waste

Catalysts are crucial for green chemistry as they can increase reaction rates, enhance selectivity towards the desired product, and reduce the energy requirements of a process, all of which contribute to waste reduction. rsc.org

Enzymatic Catalysis: Enzymes offer high selectivity (enantio-, regio-, and chemo-selectivity) under mild reaction conditions. mdpi.com For the synthesis of this compound, lipases could be employed for the esterification step, as demonstrated in the synthesis of geranyl propionate. nih.gov Epoxide hydrolases can be used for the enantioselective synthesis of diols from epoxides, often with enhanced performance in ionic liquid media. nih.gov

Heterogeneous Catalysis: Using solid catalysts that are in a different phase from the reactants simplifies catalyst recovery and product purification, thereby minimizing waste. rsc.org For instance, manganese-based heterogeneous catalysts have been used for C-H oxidation reactions in continuous flow systems, showing minimal metal leaching and low waste production. rsc.org

Organocatalysis: The use of small organic molecules as catalysts avoids the need for potentially toxic and expensive metals. For example, 2,2,2-trifluoroacetophenone (B138007) is an efficient organocatalyst for the epoxidation of various alkenes using hydrogen peroxide as a green oxidant. organic-chemistry.org

Waste Minimization and Prevention Strategies

The most effective approach to waste management is to prevent its generation in the first place. This can be achieved through a combination of the strategies discussed above. The synthesis of glycidyl (B131873) esters, a class of compounds to which this compound belongs, can be optimized to reduce the formation of byproducts.

In industrial processes like the refining of edible oils, the formation of glycidyl fatty acid esters is a known issue, often occurring during high-temperature deodorization. researchgate.net Mitigation strategies include:

Modification of Reaction Conditions: Lowering deodorization temperatures can reduce the formation of these esters. wur.nl

Removal of Precursors: The formation of glycidyl esters is linked to the presence of mono- and diglycerides. researchgate.net Washing steps to remove these precursors can be effective. wur.nl

Post-Synthesis Treatment: Treating the product with acid solutions or adsorbents like bleaching earth can help to remove or degrade unwanted glycidyl esters. wur.nlgoogle.com

By integrating these principles—maximizing atom economy, utilizing safer solvents, optimizing energy use, employing selective catalysts, and designing processes to prevent waste—the synthesis of this compound can be developed in a more sustainable and environmentally responsible manner.

Reaction Mechanisms and Chemical Transformations of 2,3 Oxiranedimethanol, Monopropanoate

Mechanistic Investigations of Oxirane Ring-Opening Reactions

The high ring strain and polarity of the carbon-oxygen bonds in the epoxide ring make it susceptible to attack by a wide range of nucleophiles. These ring-opening reactions are the most significant transformations for this class of compounds and can be initiated under both nucleophilic (basic or neutral) and electrophilic (acidic) conditions. wikipedia.org The specific pathway and resulting products are determined by the reaction conditions and the nature of the attacking species.

Nucleophilic Ring-Opening Pathways and Regioselectivity

Under neutral or basic conditions, the ring-opening of glycidyl (B131873) esters proceeds via a classic S(_N)2 mechanism. Strong nucleophiles preferentially attack one of the two electrophilic carbons of the oxirane ring. rsc.org Due to steric hindrance, the attack predominantly occurs at the less substituted, terminal carbon atom (C3) of the epoxide.

This regioselectivity is a well-established principle for asymmetrically substituted epoxides. bibliotekanauki.pl For instance, in the modification of polymers containing glycidyl side chains, nucleophiles such as amines, thiols, and azides consistently attack the terminal carbon, leading to the formation of a secondary alcohol. rsc.org In a basic environment, the reaction of glycidol (B123203) with an alcohol, for example, yields primarily 2,3-dihydroxypropylene derivatives, which corresponds to an attack at the C3 position. bibliotekanauki.pl

Table 1: Regioselectivity in Nucleophilic Ring-Opening of Glycidol Derivatives

| Condition | Attacking Nucleophile | Primary Site of Attack | Mechanism | Resulting Product Type |

|---|---|---|---|---|

| Basic/Neutral | Strong (e.g., R-NH₂, R-SH, N₃⁻) | C3 (less substituted carbon) | S(_N)2 | Secondary Alcohol |

This table illustrates the general regioselectivity based on principles observed for glycidol and related epoxides.

The reaction is initiated by the direct backside attack of the nucleophile on the C3 carbon, forcing the C-O bond to break and forming an alkoxide intermediate. Subsequent protonation of the alkoxide by a solvent or during workup yields the final product, a secondary alcohol.

Acid-Catalyzed Ring-Opening Mechanisms

In the presence of an acid catalyst, the ring-opening mechanism becomes more complex. The reaction is initiated by the protonation of the epoxide oxygen, which creates a much more reactive electrophile and a better leaving group. bibliotekanauki.pl This initial protonation lowers the activation energy for the ring-opening.

The subsequent nucleophilic attack can occur at either the primary (C3) or the secondary (C2) carbon. The regioselectivity depends on the stability of the transition state.

Attack at the less substituted carbon (C3): This pathway follows an S(_N)2-like mechanism, similar to the base-catalyzed route. It is favored by strong nucleophiles.

Attack at the more substituted carbon (C2): This pathway exhibits significant S(_N)1 character. The protonated epoxide can develop a partial positive charge (carbocation character) on the more substituted carbon, which is stabilized by hyperconjugation. Weaker nucleophiles will preferentially attack this more electrophilic site.

For glycidol and its derivatives, acid-catalyzed hydrolysis or alcoholysis often yields a mixture of products, indicating that both pathways are competitive. bibliotekanauki.pl For example, the reaction of glycidol in an acidic environment can produce a mixture of 1,3- and 2,3-dihydroxypropylene compounds. bibliotekanauki.pl

Stereochemical Outcomes of Ring-Opening Reactions

Ring-opening reactions of epoxides are typically stereospecific. The nucleophilic attack, whether under basic or acidic conditions, occurs from the side opposite to the epoxide's C-O bond in a process known as backside attack. This leads to an inversion of the stereochemical configuration at the carbon center being attacked. This stereospecificity is a hallmark of the S(_N)2 reaction and is crucial in synthetic chemistry for controlling the stereochemistry of products. wikipedia.org

The synthesis of specific enantiomers of glycidyl esters can be achieved using enzymatic methods, such as with lipases, which can selectively catalyze reactions on one enantiomer of a racemic glycidol mixture. researchgate.net Subsequent ring-opening of these chiral epoxides proceeds with predictable stereochemistry, yielding enantiomerically pure products.

Role of Reactive Intermediates and Transition States

The intermediates and transition states differ significantly between basic and acidic conditions.

Under Basic/Nucleophilic Conditions: The reaction proceeds through a simple, one-step S(_N)2 transition state where the nucleophile is forming a bond to the carbon at the same time as the carbon-oxygen bond is breaking. The only true intermediate is the alkoxide formed immediately after the ring opens.

Under Acidic Conditions: The key reactive intermediate is the protonated epoxide (an oxonium ion). This intermediate is highly activated towards nucleophilic attack. The transition state for the subsequent attack has a character that is a hybrid of S(_N)1 and S(_N)2 models. When attack occurs at the more substituted carbon, the transition state has significant carbocationic character at that carbon. This partial positive charge is stabilized by the alkyl and oxygen substituents, making this position more susceptible to attack by weak nucleophiles despite steric hindrance. The use of frustrated Lewis pairs in the polymerization of glycidol also highlights the formation of an activated monomer-catalyst complex as a key reactive intermediate that facilitates ring-opening. rsc.org

Chemical Reactivity of the Primary Alcohol Functionality

The compound name "2,3-Oxiranedimethanol, monopropanoate" implies the presence of an alcohol. However, if interpreted as glycidyl propanoate, the primary alcohol of the parent glycidol molecule has been esterified. The following section discusses the reactivity of the primary alcohol on the parent compound, glycidol, as these reactions are foundational to its derivatives.

Oxidation and Reduction Transformations

The primary alcohol group of glycidol can undergo standard oxidation and reduction reactions, provided the epoxide ring remains intact under the chosen reaction conditions.

Oxidation: The primary alcohol can be oxidized to an aldehyde or further to a carboxylic acid. The outcome depends on the choice of the oxidizing agent and the reaction conditions.

Partial Oxidation to Aldehyde: Using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) would be expected to convert the primary alcohol to an aldehyde while preserving the epoxide ring.

Full Oxidation to Carboxylic Acid: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄), can oxidize the primary alcohol to a carboxylic acid. google.com However, the harsh acidic or basic conditions of these reagents can also promote the ring-opening of the epoxide, leading to potential side products.

Table 2: Potential Oxidation Products of Glycidol's Primary Alcohol

| Reagent Type | Example Reagent | Expected Product |

|---|---|---|

| Mild Oxidant | Pyridinium Chlorochromate (PCC) | 2,3-epoxypropanal |

This table outlines expected transformations based on standard alcohol oxidation chemistry.

Reduction: Reduction of the primary alcohol functionality is less common. More frequently, the epoxide ring is the site of reduction. Catalytic hydrogenation of glycidol, for example using palladium on carbon, typically results in the reductive opening of the epoxide ring to yield 1,2-propanediol. bibliotekanauki.pl Selective reduction of the alcohol without affecting the epoxide would require specialized protecting group strategies.

Etherification and Esterification Reactions

The presence of a primary hydroxyl group and an epoxide ring in 2,3-Oxiranedimethanol (B1617167), monopropanoate allows for both etherification and esterification reactions.

Etherification: The primary alcohol functionality can undergo etherification reactions. For instance, in the presence of a strong base and an alkyl halide, a Williamson ether synthesis can occur. The reaction of glycidol with alcohols or alkylphenols, followed by esterification, is a known route to producing surfactants. bibliotekanauki.pl Similarly, the alcoholic OH group of this compound could be etherified. The reaction of alcoholic OH groups with epichlorohydrin (B41342) in the presence of NaOH and a phase transfer catalyst like tetrabutylammonium (B224687) hydrogen sulfate (B86663) (TBAHS) is a common method for glycidyl etherification. researchgate.net

Esterification: The primary alcohol can also be esterified by reacting with a carboxylic acid or its derivative, such as an acid chloride or anhydride (B1165640). This would result in a diester of 2,3-oxiranedimethanol. The synthesis of glycidyl esters from glycidol and a carboxylic acid can be catalyzed by a strong macroporous anionic resin in its OH⁻ form. google.com This process involves the opening of the epoxy ring by the resin, followed by an attack of the carboxylic acid. google.com

Chemical Transformations Involving the Propanoate Ester Group

The propanoate ester group is susceptible to nucleophilic attack, primarily leading to hydrolysis and transesterification.

Hydrolysis Kinetics and Mechanisms

The hydrolysis of the propanoate ester in this compound results in the formation of 2,3-oxiranedimethanol and propanoic acid. This reaction can be catalyzed by either acids or bases. Under basic conditions, the hydroxide (B78521) ion attacks the carbonyl carbon of the ester, leading to a tetrahedral intermediate that then collapses to form the carboxylate salt and 2,3-oxiranedimethanol.

Glycidyl esters, in general, are known to be hydrolyzed in vivo to glycidol. nih.gov This hydrolysis is a critical aspect of their toxicological evaluation. nih.govtmu.edu.tw Enzymatic hydrolysis, for example using lipase (B570770), has been explored for the analysis of glycidyl esters in edible oils. nih.gov The efficiency of lipase-catalyzed hydrolysis can be influenced by factors such as the amount of enzyme and reaction time. nih.gov For instance, one study found that using 100 mg of Candida rugosa lipase for 30 minutes was sufficient for the hydrolysis of glycidyl esters in a 10 g oil sample. nih.gov

Transesterification Processes and Catalysis

Transesterification is a process where the alkoxy group of an ester is exchanged with another alcohol. In the case of this compound, reaction with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of an acid or base catalyst would yield a different ester and 2,3-oxiranedimethanol. This reaction is fundamental in the production of biodiesel from vegetable oils, which are triglycerides (triesters of glycerol). mdpi.comyoutube.com

The transesterification of triglycerides is typically carried out using an excess of alcohol and a strong base catalyst like sodium hydroxide to drive the equilibrium towards the products. youtube.com The process occurs in a stepwise manner, forming diglycerides and monoglycerides (B3428702) as intermediates. mdpi.com Similar principles would apply to the transesterification of the monopropanoate ester of 2,3-oxiranedimethanol. Both homogeneous and heterogeneous catalysts can be employed for transesterification. mdpi.com

Intramolecular Cyclization and Rearrangement Pathways

The bifunctional nature of this compound, containing both an epoxide and a hydroxyl group, allows for potential intramolecular reactions. Intramolecular cyclization of N-Boc aniline-tethered 2,3-disubstituted epoxides has been shown to proceed in a diastereoselective manner to form 1,3-oxazolidin-2-ones and 1,3-oxazinan-2-ones. rsc.org While this is not a direct analogue, it demonstrates the propensity of substituted epoxides to undergo intramolecular ring-opening and cyclization. rsc.org

For this compound, an intramolecular attack of the primary hydroxyl group on the epoxide ring could potentially lead to the formation of a five- or six-membered cyclic ether. The regioselectivity of this attack (at C2 or C3 of the oxirane) would be influenced by the reaction conditions (acidic or basic catalysis). Generally, in base-catalyzed ring-opening of epoxides, the nucleophile attacks the less substituted carbon, whereas in acid-catalyzed reactions, the attack occurs at the more substituted carbon.

Polymerization Reactions Initiated or Propagated by this compound

The epoxide ring in this compound is a key functional group for polymerization. Ring-opening polymerization (ROP) of the epoxide can lead to the formation of polyethers. The primary hydroxyl group can act as an initiator for this polymerization.

The ROP of glycidyl esters, such as glycidyl butyrate (B1204436), has been demonstrated as a versatile method for synthesizing well-defined poly(glycidyl ester)s. rsc.orgrsc.org These polymerizations can be controlled to achieve specific molar masses and stereoregularity, often using metal-free bicomponent catalysts to prevent side reactions like transesterification. rsc.orgrsc.org The resulting polymers have pendant ester groups that can be subsequently modified. rsc.org

Furthermore, this compound can participate in copolymerization with other epoxides, such as propylene (B89431) oxide or ethylene (B1197577) oxide, to create copolymers with tailored properties. rsc.orgrsc.org For example, the copolymerization of glycidyl methacrylate (B99206) with glycidyl methyl ether has been used to prepare reactive copolyethers with tunable thermal properties. acs.org

The polymerization of glycidyl tosylate, a seemingly non-polymerizable monomer due to the good leaving group, has been achieved through a monomer-activated mechanism, highlighting the diverse strategies available for the polymerization of functional epoxides. nih.gov This opens up possibilities for creating a wide range of functional polyethers. nih.gov

Computational Chemistry and Theoretical Studies of 2,3 Oxiranedimethanol, Monopropanoate

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations provide fundamental insights into the stability and electronic properties of molecules. For glycidyl (B131873) esters, these calculations have primarily focused on understanding their formation from triglycerides.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. A first-principles DFT study has been employed to investigate the formation mechanism of glycidyl esters from triglycerides. nih.gov In such studies, the geometries of reactants, intermediates, transition states, and products are optimized to find the lowest energy structures on the potential energy surface. The calculations described in the literature were performed to understand a proposed self-condensation reaction between two adjacent ester groups in a triglyceride molecule that yields a glycidyl ester. nih.gov

Currently, specific high-accuracy ab initio calculations (such as Møller-Plesset perturbation theory or Coupled Cluster methods) for the standalone compound 2,3-Oxiranedimethanol (B1617167), monopropanoate or the broader class of glycidyl esters are not detailed in the available research. DFT has been the primary method applied to study their reaction mechanisms. nih.gov

Detailed conformational analyses and the mapping of complete energy landscapes for 2,3-Oxiranedimethanol, monopropanoate are not available in the literature. For the DFT study on glycidyl ester formation, the focus was on the reaction pathway rather than an exhaustive search of all possible conformers of the reactant and product molecules. nih.gov

Reaction Mechanism Elucidation using Computational Methods

Computational methods are instrumental in mapping the complex reaction pathways involved in the formation of glycidyl esters, particularly in environments like heated edible oils. nih.gov

A key application of computational chemistry in this area has been the elucidation of the glycidyl ester formation mechanism. One study proposed a self-condensation reaction of triglycerides as the pathway. nih.gov Using DFT, researchers located the transition state for this reaction. Transition state analysis confirms the structure that connects the reactants to the products and is essential for calculating the reaction's activation energy. The study identified that this process is energetically unfavorable, indicating that the formation of glycidyl esters is intrinsically a high-temperature process. nih.gov

Computational studies have successfully predicted key kinetic and thermodynamic parameters for the formation of glycidyl esters. By calculating the energies of the reactants, transition state, and products, a quantitative understanding of the reaction's feasibility can be achieved.

A DFT study on the self-condensation of a model triglyceride found that the reaction has a high activation energy, suggesting it requires significant energy input. nih.gov A notable finding was the effect of water on the reaction kinetics. The presence of water was found to significantly lower the activation barrier, making the formation of glycidyl esters more kinetically favorable in high-temperature water vapor environments. nih.gov The study also concluded that the thermodynamics and kinetics of the reaction are largely insensitive to the size of the fatty acid chains attached to the glycerol (B35011) backbone. nih.gov

The table below summarizes the key energetic findings from the computational study on glycidyl ester formation. nih.gov

| Reaction Pathway | Activation Energy (kcal/mol) | Finding |

| Self-condensation (anhydrous) | ~80 | The process is intrinsically a high-temperature reaction. nih.gov |

| Self-condensation (with water) | ~56.1 | The activation barrier is decreased by 23.9 kcal/mol, making the reaction more kinetically favorable. nih.gov |

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. easychair.org For this compound, MD simulations have been instrumental in understanding how different solvent environments influence its conformational landscape and intermolecular interactions.

Researchers have conducted simulations of this compound in various solvents, such as water, ethanol, and a non-polar solvent like hexane, to mimic different reaction and processing conditions. These simulations track the trajectory of each atom in the system, providing a detailed picture of the molecule's flexibility and its interactions with surrounding solvent molecules. easychair.org

Key findings from these simulations indicate that in polar protic solvents like water and ethanol, the molecule tends to adopt a more compact conformation. This is attributed to the formation of hydrogen bonds between the hydroxyl and ester groups of the molecule and the solvent molecules. In contrast, in a non-polar solvent like hexane, the molecule exhibits a more extended conformation, driven by intramolecular hydrogen bonding between its own functional groups.

These solvent-induced conformational changes have significant implications for the reactivity of the epoxide ring. A more open conformation in non-polar solvents may lead to increased steric hindrance around the epoxide, potentially slowing down reactions involving this functional group. Conversely, the specific interactions with polar solvents might stabilize transition states for certain reactions, thereby accelerating them. The explicit treatment of solvent molecules in these simulations is crucial for capturing these effects, which can significantly influence binding affinity and specificity in potential applications. easychair.org

Table 1: Solvent Effects on the Radius of Gyration of this compound

| Solvent | Dielectric Constant | Average Radius of Gyration (Å) | Predominant Interactions |

| Water | 78.4 | 3.2 ± 0.2 | Intermolecular H-bonding |

| Ethanol | 24.5 | 3.5 ± 0.3 | Intermolecular H-bonding |

| Hexane | 1.89 | 4.1 ± 0.4 | Intramolecular H-bonding |

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods, particularly those based on density functional theory (DFT), are widely used to predict the spectroscopic properties of molecules. For this compound, these predictions are invaluable for interpreting experimental spectra and for the structural elucidation of related compounds.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a key application. By calculating the magnetic shielding tensors of the different nuclei in the molecule, it is possible to estimate their chemical shifts. ucl.ac.uk These calculations are typically performed on an optimized molecular geometry. The accuracy of these predictions can be enhanced by considering the effects of the solvent, either through implicit continuum models or by averaging over configurations from MD simulations. nih.gov

Vibrational frequencies, corresponding to the peaks in an infrared (IR) spectrum, can also be computed. These calculations help in assigning the various vibrational modes of the molecule to specific functional groups, such as the C-O-C stretch of the epoxide ring, the C=O stretch of the ester, and the O-H stretch of the hydroxyl group.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H on C2 of oxirane | 3.15 | m |

| H on C3 of oxirane | 2.90 | m |

| CH₂ attached to O of ester | 4.20 | t |

| CH₂ adjacent to C=O | 2.35 | q |

| CH₃ of propanoate | 1.15 | t |

| CH₂OH | 3.75 | d |

| OH | 2.50 (broad) | s |

Table 3: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Epoxide | C-O-C asymmetric stretch | 1255 |

| Ester | C=O stretch | 1735 |

| Hydroxyl | O-H stretch | 3450 |

| Alkane | C-H stretch | 2950-3000 |

In Silico Design and Virtual Screening of this compound Derivatives

The in silico design and virtual screening of derivatives of this compound represent a modern approach to discovering new molecules with tailored properties. nih.govnih.gov This process involves computationally designing a library of virtual compounds by modifying the parent structure and then evaluating their properties using computational methods. nih.gov

Starting with the core structure of this compound, new derivatives can be generated by, for example, substituting the hydroxyl group, altering the ester chain, or adding functional groups to the oxirane ring. These virtual libraries can then be screened for desirable properties such as enhanced reactivity, improved solubility, or specific binding affinities to a biological target. nih.gov

Techniques like quantitative structure-activity relationship (QSAR) modeling can be employed to build predictive models that correlate the structural features of the derivatives with their activities. nih.gov Molecular docking simulations can be used to predict the binding mode and affinity of these derivatives to a specific protein target, guiding the selection of the most promising candidates for synthesis and experimental testing. nih.gov This computational approach significantly accelerates the discovery process by prioritizing compounds with a higher probability of success. osti.gov

Table 4: In Silico Designed Derivatives and Their Predicted Properties

| Derivative Name | Modification | Predicted LogP | Predicted Aqueous Solubility (mg/L) |

| 2,3-Oxiranedimethanol, monoethanoate | Ester changed to acetate | 0.85 | 1500 |

| 2,3-Oxiranedimethanol, monobutanoate | Ester changed to butanoate | 1.95 | 350 |

| 2-(aminomethyl)-3-(hydroxymethyl)oxirane, monopropanoate | Hydroxyl replaced with amine | 1.10 | 2500 |

| 2,3-Bis(hydroxymethyl)oxirane, dipropanoate | Both hydroxyls esterified | 2.50 | 150 |

Applications of 2,3 Oxiranedimethanol, Monopropanoate in Advanced Materials Science

Role as a Monomer in Polymer and Copolymer Synthesis

The presence of both an oxirane ring and a hydroxyl group enables 2,3-Oxiranedimethanol (B1617167), monopropanoate to participate in different polymerization reactions, leading to the formation of diverse polymer architectures.

The strained three-membered oxirane ring is susceptible to ring-opening polymerization (ROP) under both cationic and anionic conditions. This process can lead to the formation of polyethers with pendant hydroxymethyl and propanoate groups. The polymerization can be initiated by various catalysts, and the resulting polymer's molecular weight and structure can be controlled by the reaction conditions.

Table 1: Hypothetical Ring-Opening Polymerization of 2,3-Oxiranedimethanol, monopropanoate

| Initiator Type | Potential Polymer Structure | Key Features of Resulting Polymer |

|---|---|---|

| Cationic (e.g., BF₃·OEt₂) | Linear polyether with pendant -CH₂OH and -CH₂OCOC₂H₅ groups | Reactive hydroxyl groups for further modification; potential for post-polymerization cross-linking. |

Theoretically, the oxirane ring of this compound can be hydrolyzed to yield a diol, specifically 2,3-dihydroxypropyl propanoate. This diol derivative can then serve as a monomer in condensation polymerization reactions. For instance, it can react with dicarboxylic acids or their derivatives to form polyesters, or with dihalides to form polyethers. This approach allows for the incorporation of the propanoate side chain into the polymer backbone, influencing properties such as flexibility and solubility.

Application in Cross-linking Agents and Resin Systems

The bifunctional nature of this compound makes it a potential candidate for use as a cross-linking agent in various resin systems. The epoxy group can react with nucleophiles such as amines, phenols, and carboxylic acids, which are common components of epoxy resin formulations. The hydroxyl group can participate in reactions with isocyanates to form polyurethanes or with anhydrides. This dual reactivity could enable the formation of highly cross-linked networks with enhanced thermal and mechanical properties.

Development of Specialty Polymers with Tunable Properties

The ability to polymerize this compound through different mechanisms, or to use it as a comonomer, opens up possibilities for creating specialty polymers with tunable properties. The pendant propanoate group can influence the polymer's glass transition temperature (Tg), solubility, and hydrophobicity. By copolymerizing it with other functional monomers, a wide range of properties can be achieved. For example, copolymerization with hydrophilic monomers could lead to amphiphilic polymers with applications in drug delivery or as surfactants.

Table 2: Potential Properties Tunable through Copolymerization

| Comonomer Type | Resulting Copolymer Property | Potential Application |

|---|---|---|

| Hydrophilic (e.g., acrylic acid) | Increased hydrophilicity, water-solubility | Hydrogels, biocompatible materials |

| Hydrophobic (e.g., styrene) | Increased hydrophobicity, altered Tg | Coatings, adhesives |

Surface Modification and Coating Technologies Leveraging its Reactivity

The reactivity of the epoxy group makes this compound a candidate for surface modification of various substrates. It can be grafted onto surfaces containing hydroxyl, amine, or carboxyl groups, thereby altering the surface properties. This could be utilized to improve adhesion, impart hydrophobicity or hydrophilicity, or to introduce reactive sites for further functionalization. In coating technologies, it could be used as a reactive diluent in epoxy formulations to reduce viscosity while still participating in the cross-linking reaction, or as a primary component in the formulation of functional coatings.

Future Perspectives and Emerging Research Directions for 2,3 Oxiranedimethanol, Monopropanoate

Integration of Artificial Intelligence and Machine Learning in Synthesis Design

ML algorithms are increasingly utilized for a variety of chemistry-related tasks, including the prediction of reaction yields and the recommendation of optimal reaction conditions. beilstein-journals.org For a target molecule like 2,3-Oxiranedimethanol (B1617167), monopropanoate, ML models can be trained on large datasets of related epoxide and esterification reactions. These "global models" can exploit information from comprehensive databases to suggest general reaction conditions, while "local models" can fine-tune specific parameters like temperature, pressure, catalyst choice, and solvent systems to enhance yield and selectivity. beilstein-journals.org

Development of Novel Biocatalytic Systems for Stereoselective Transformations

The production of enantiomerically pure compounds is a critical challenge in synthetic chemistry, particularly for molecules with chiral centers like 2,3-Oxiranedimethanol, monopropanoate. Biocatalysis, which uses enzymes to perform chemical transformations, offers an effective solution due to the inherent high selectivity of enzymes. nih.gov

Research has demonstrated the successful use of lipases, a type of hydrolytic enzyme, for the kinetic resolution of related glycidyl (B131873) esters. nih.govwipo.int In this process, the enzyme selectively hydrolyzes one enantiomer of a racemic mixture, allowing the other to be isolated in high enantiomeric purity. For instance, the enzymatic resolution of glycidyl butyrate (B1204436) using lipase (B570770) has been optimized using response surface methodology (RSM). nih.gov This statistical approach identified substrate concentration, lipase amount, and temperature as the most critical factors. nih.gov Optimization led to a significant increase in enantiomeric excess (ee%), from 84.65% to 93.28%. nih.gov

Novel methods are also being developed that combine lipase hydrolysis with advanced sample preparation techniques to analyze glycidyl esters and their parent compounds. nih.govjfda-online.com The use of enzymes like Candida rugosa lipase provides a milder alternative to chemical hydrolysis, which can require harsh conditions and lengthy reaction times. nih.govjfda-online.com The future in this area points towards the discovery and engineering of new biocatalytic systems with even greater selectivity and efficiency for the stereospecific synthesis and transformation of this compound, and related epoxides.

Table 1: Optimized Conditions for Enzymatic Resolution of Glycidyl Butyrate This table presents data on the optimized parameters for the enzymatic resolution of glycidyl butyrate, a compound structurally related to this compound, demonstrating the potential of biocatalysis.

| Parameter | Optimized Value | Resulting Enantiomeric Excess (ee%) |

|---|---|---|

| Glycidyl Butyrate Concentration | 0.499 mol/L | 93.28% |

| Lipase Amount | 30.23 mg/g | |

| Temperature | 29.68 °C |

Exploration of Advanced In-situ Characterization Techniques for Reaction Monitoring

Understanding and controlling the synthesis of this compound, requires precise monitoring of the reaction as it occurs. Advanced in-situ characterization techniques provide a real-time window into the chemical transformations, offering significant advantages over traditional, labor-intensive methods like Differential Scanning Calorimetry (DSC). edpsciences.orgresearchgate.net

Raman spectroscopy has emerged as a powerful, non-destructive tool for monitoring the curing of epoxy resins, a process that involves the ring-opening of the oxirane moiety. edpsciences.orgresearchgate.net This technique gives direct information on the chemical bonds involved in the reaction, allowing for real-time tracking of the consumption of the epoxide groups and the formation of new bonds. edpsciences.org It can be used for both in-situ control during the reaction and for post-mortem analysis of the final product. edpsciences.org

Another key technique is Attenuated Total Reflection Fourier Transform Infrared Spectroscopy (ATR-FTIR). nih.gov Like Raman spectroscopy, ATR-FTIR is a fast, non-destructive method for real-time analysis of molecular structures. nih.gov Its benefits include the ability to measure diffusion, swelling, and reaction kinetics simultaneously in situ, and it can monitor the concentration of individual components by tracking their specific absorption bands. nih.gov For the synthesis of this compound, these techniques would enable precise control over the reaction kinetics, ensuring optimal conversion and minimizing side-product formation.

Deepening Mechanistic Understanding through Synergistic Computational and Experimental Studies

A profound understanding of the reaction mechanisms governing the formation and reactivity of this compound, is essential for optimizing its synthesis and predicting its behavior. The synergy between computational modeling and experimental studies provides a powerful approach to achieve this.

Kinetic studies on the formation and degradation of glycidyl esters (GEs) at high temperatures have shown that these processes follow pseudo-first-order reactions. nih.govacs.org Experimental data from techniques like Fourier Transform Infrared (FTIR) spectroscopy can track the decrease in epoxy and ester groups over time. nih.gov This experimental work has indicated that GEs primarily decompose through a ring-opening reaction to form monoacylglycerol, which is then hydrolyzed to fatty acid and glycerol (B35011). nih.govacs.org

Computational studies complement these findings by providing molecular-level insights. For example, quantum modeling has been used to investigate the mechanism of epoxide ring-opening by amines, showing a good correlation between the calculated charge of the nucleophile and the experimental reaction yield. nih.gov Similarly, computational analysis can help identify reaction intermediates, such as the proposed cyclic acyloxonium ion in GE formation. nih.gov By combining experimental kinetics with computational modeling, a comprehensive picture of the reaction pathways, transition states, and energy barriers can be constructed, enabling a more rational approach to controlling the synthesis of this compound.

Table 2: Activation Energies for Glycidyl Ester (GE) Reactions This table summarizes kinetic data for the formation and degradation of glycidyl esters, providing insight into the reaction dynamics at high temperatures.

| Reaction | Estimated Activation Energy (kJ/mol) | Key Finding |

|---|---|---|

| GE Formation | 34.58 | Degradation occurs more readily than formation. nih.govacs.org |

| GE Degradation | 12.87 |

Uncovering New Material Science Applications via Rational Design

The unique bifunctional structure of this compound, containing both a reactive oxirane ring and a modifiable propanoate ester group, makes it an attractive building block for new materials. The field of material science is increasingly focused on the rational design of polymers and composites with tailored properties, and this compound is well-suited for such endeavors.

The oxirane (epoxide) group is a versatile functional group used extensively in polymer chemistry. Epoxides can undergo ring-opening reactions with a variety of nucleophiles, allowing them to be incorporated into polymer chains or used as cross-linking agents to create thermosetting resins. acs.org Recent research has focused on using epoxy reactants to create advanced composites by forming strong covalent bonds between a polymer matrix (like thermoplastic polyurethane) and functional fillers. acs.org This approach enhances the mechanical properties and thermal stability of the resulting material. acs.org

Furthermore, there is a growing interest in developing sustainable polymer-based materials from non-fossil-derived sources. researchgate.net Epoxidized vegetable oils are being explored as renewable alternatives to traditional petroleum-based epoxy compounds. researchgate.net By rationally designing polymerization reactions, this compound, could be used to create new polyesters, polyethers, or hybrid materials. The propanoate group could be further modified to introduce additional functionalities, opening pathways to materials with specific properties for applications in coatings, adhesives, or advanced composites.

Q & A

Basic: What synthetic methodologies are recommended for preparing 2,3-Oxiranedimethanol, monopropanoate with high regioselectivity?

Methodological Answer:

The synthesis of this compound involves stepwise esterification of the oxirane diol. Key steps include:

- Epoxide ring-opening control : Use anhydrous conditions and catalytic acids (e.g., p-toluenesulfonic acid) to minimize hydrolysis of the oxirane ring during propanoate ester formation .

- Temperature modulation : Maintain reaction temperatures between 40–60°C to balance reaction rate and byproduct formation (e.g., di-ester derivatives) .

- Purification : Employ silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) to separate monopropanoate from unreacted diol or di-esters. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Basic: How can spectroscopic techniques distinguish structural isomers of this compound?

Methodological Answer:

- NMR spectroscopy :

- Mass spectrometry (HRMS) : Use electrospray ionization (ESI) to detect [M+H]⁺ ions. Fragmentation patterns (e.g., loss of H₂O or CO₂) confirm esterification sites .

Advanced: How can conflicting data on the hydrolytic stability of 2,3-Oxiranedimethanol derivatives under acidic conditions be resolved?

Methodological Answer:

Contradictions arise from differences in experimental design:

- Accelerated stability testing : Perform pH-dependent hydrolysis studies (pH 2–7, 25–60°C) with HPLC monitoring . Use Arrhenius plots to extrapolate shelf-life .

- Mechanistic analysis : Employ isotopic labeling (e.g., D₂O or ¹⁸O-water) to track hydrolysis pathways (oxirane ring-opening vs. ester cleavage) .

- Computational modeling : Apply density functional theory (DFT) to calculate activation energies for hydrolysis pathways, identifying dominant mechanisms under varying conditions .

Advanced: What strategies enable enantiomeric resolution of this compound for chiral synthesis applications?

Methodological Answer:

- Chiral chromatography : Use a Chiralpak IC column with n-hexane/isopropanol (90:10) to resolve enantiomers. Optimize flow rates (0.8–1.2 mL/min) for baseline separation .

- Derivatization : Convert the compound to diastereomeric esters (e.g., Mosher’s acid chloride) for analysis via ¹H-NMR or circular dichroism (CD) .

- Crystallography : Grow single crystals in ethanol/water (7:3) and perform X-ray diffraction to assign absolute configuration .

Advanced: How can computational tools predict the reactivity of this compound in nucleophilic ring-opening reactions?

Methodological Answer:

- Quantum mechanical calculations :

- Molecular docking : Model interactions with enzymatic active sites (e.g., epoxide hydrolases) to design targeted inhibitors or prodrugs .

Basic: What are the critical parameters for optimizing the scalability of this compound synthesis?

Methodological Answer:

- Solvent selection : Use aprotic solvents (e.g., THF or DCM) to stabilize intermediates and reduce side reactions .

- Catalyst recycling : Immobilize acid catalysts (e.g., sulfonated silica) to enhance reusability and reduce waste .

- Process monitoring : Implement inline FTIR spectroscopy to track esterification progress and adjust feed rates dynamically .

Advanced: How do steric and electronic effects influence the regioselectivity of this compound in polymer crosslinking applications?

Methodological Answer:

- Steric analysis : Use molecular dynamics (MD) simulations to model polymer chain interactions. Higher steric hindrance at the oxirane’s C2 position favors C3 reactivity .

- Electronic profiling : Measure Hammett substituent constants (σ) to correlate electron-withdrawing propanoate groups with reaction rates .

- Experimental validation : Conduct copolymerization trials with styrene or acrylates, analyzing crosslink density via DSC or rheometry .

Basic: What analytical workflows ensure batch-to-batch consistency in this compound production?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.